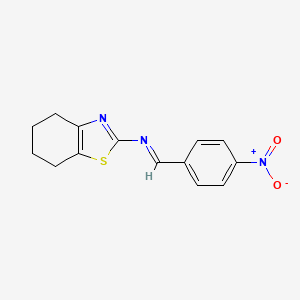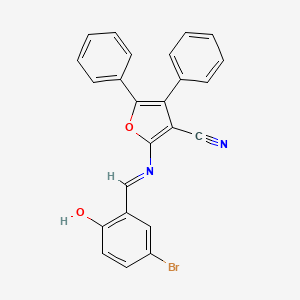![molecular formula C19H20N4O6 B11702412 N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11702412.png)
N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two (E)-(4-hydroxy-3-methoxyphenyl)methylidene groups attached to a propanedihydrazide backbone. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between propanedihydrazide and (E)-(4-hydroxy-3-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antimicrobial effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.
Comparison with Similar Compounds
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can be compared with other similar compounds, such as:
Elesclomol: N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide, known for its anticancer properties through ROS generation.
PMPD: N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine, used in electrochemical studies and as a self-assembled monolayer on electrodes.
Properties
Molecular Formula |
C19H20N4O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20N4O6/c1-28-16-7-12(3-5-14(16)24)10-20-22-18(26)9-19(27)23-21-11-13-4-6-15(25)17(8-13)29-2/h3-8,10-11,24-25H,9H2,1-2H3,(H,22,26)(H,23,27)/b20-10+,21-11+ |
InChI Key |
QLNGKSPYUIGBAP-CLVAPQHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11702342.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702353.png)

![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11702367.png)
![Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11702374.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702381.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide](/img/structure/B11702386.png)

![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702392.png)
![4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702402.png)

![methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate](/img/structure/B11702413.png)
